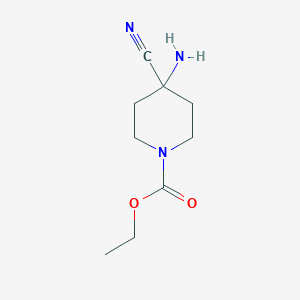
Ethyl 4-amino-4-cyanopiperidine-1-carboxylate
描述
Ethyl 4-amino-4-cyanopiperidine-1-carboxylate, also known as ACPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. ACPC is a derivative of piperidine and is a white to off-white crystalline powder that is soluble in water and ethanol.
作用机制
Ethyl 4-amino-4-cyanopiperidine-1-carboxylate is believed to act as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor. This results in the modulation of glutamatergic neurotransmission, which is important for learning and memory processes.
Biochemical and Physiological Effects
Ethyl 4-amino-4-cyanopiperidine-1-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons. Ethyl 4-amino-4-cyanopiperidine-1-carboxylate has also been found to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation.
实验室实验的优点和局限性
One advantage of using Ethyl 4-amino-4-cyanopiperidine-1-carboxylate in lab experiments is its ability to enhance cognitive function and memory in animal models. This makes it a useful tool for studying the neurobiological mechanisms underlying these processes. However, Ethyl 4-amino-4-cyanopiperidine-1-carboxylate has also been found to have potential toxic effects at high doses, which must be taken into consideration when designing experiments.
未来方向
There are a number of potential future directions for research on Ethyl 4-amino-4-cyanopiperidine-1-carboxylate. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to improve cognitive function in animal models of the disease. Another area of interest is its potential use in the treatment of depression, as it has been found to increase the release of dopamine, which is a key neurotransmitter involved in the regulation of mood. Additionally, further research is needed to better understand the potential toxic effects of Ethyl 4-amino-4-cyanopiperidine-1-carboxylate and to determine safe dosages for use in humans.
科学研究应用
Ethyl 4-amino-4-cyanopiperidine-1-carboxylate has been extensively studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, schizophrenia, and depression. It has been shown to enhance cognitive function and memory in animal models and has also been found to have neuroprotective effects.
属性
CAS 编号 |
161315-18-0 |
|---|---|
产品名称 |
Ethyl 4-amino-4-cyanopiperidine-1-carboxylate |
分子式 |
C9H15N3O2 |
分子量 |
197.23 g/mol |
IUPAC 名称 |
ethyl 4-amino-4-cyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-2-14-8(13)12-5-3-9(11,7-10)4-6-12/h2-6,11H2,1H3 |
InChI 键 |
ZPHWSWVROJVQKL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)(C#N)N |
规范 SMILES |
CCOC(=O)N1CCC(CC1)(C#N)N |
同义词 |
1-Piperidinecarboxylicacid,4-amino-4-cyano-,ethylester(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B65577.png)
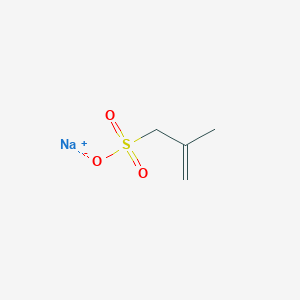


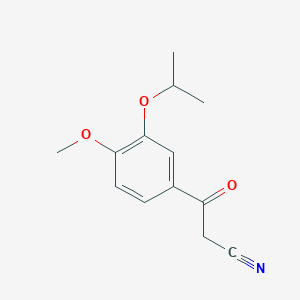
![(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene](/img/structure/B65584.png)
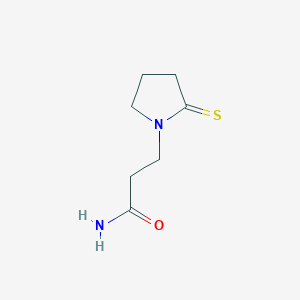
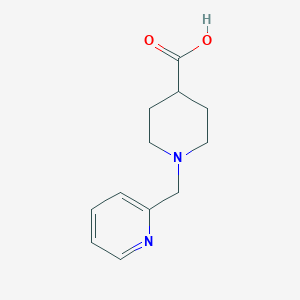
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B65592.png)
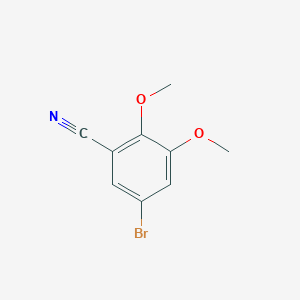
![5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B65600.png)
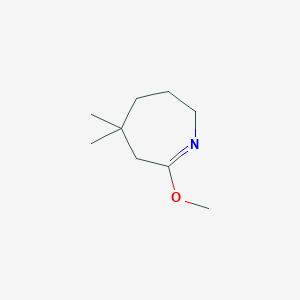
![4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline](/img/structure/B65604.png)
